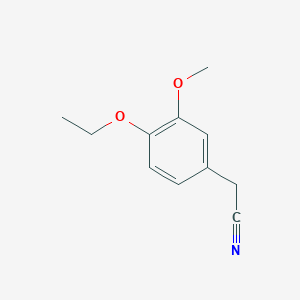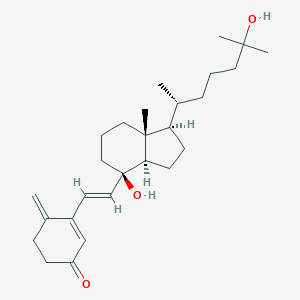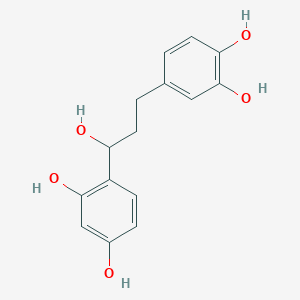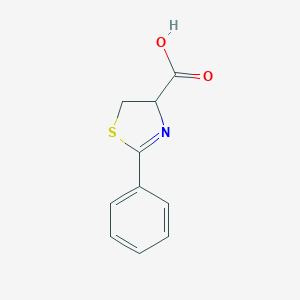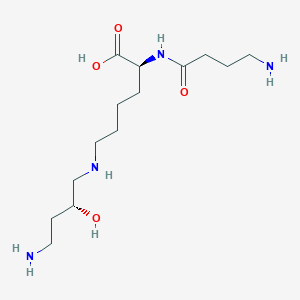
alpha-(4-Aminobutyryl)hypusine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Aminobutyryl)hypusine (AH) is a naturally occurring compound that is found in eukaryotic cells. It is a modified form of the amino acid lysine, which is involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). eIF5A is a protein that is involved in the regulation of protein synthesis and is essential for cell growth and survival. The modification of eIF5A with AH is a unique and highly conserved process that has been implicated in a variety of cellular processes, including translation, cell proliferation, and apoptosis.
Mécanisme D'action
The exact mechanism of action of alpha-(4-Aminobutyryl)hypusine is not fully understood, but it is thought to be involved in the regulation of protein synthesis and the modulation of cellular signaling pathways. alpha-(4-Aminobutyryl)hypusine has been shown to interact with a variety of proteins, including eIF5A and the transcription factor NF-kappaB. It is thought that alpha-(4-Aminobutyryl)hypusine may regulate the activity of these proteins by modulating their post-translational modifications.
Effets Biochimiques Et Physiologiques
Alpha-(4-Aminobutyryl)hypusine has a variety of biochemical and physiological effects on cells. Studies have shown that alpha-(4-Aminobutyryl)hypusine is involved in the regulation of protein synthesis and that inhibition of alpha-(4-Aminobutyryl)hypusine synthesis can lead to decreased protein synthesis and cell death. alpha-(4-Aminobutyryl)hypusine has also been shown to be involved in the regulation of immune function and has been implicated in the activation of T cells. Additionally, alpha-(4-Aminobutyryl)hypusine has been shown to be involved in the regulation of neuronal function and has been implicated in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying alpha-(4-Aminobutyryl)hypusine in the lab is that it is a naturally occurring compound that is found in eukaryotic cells. This makes it relatively easy to study in vitro and in vivo. However, one limitation of studying alpha-(4-Aminobutyryl)hypusine is that it is involved in a complex multistep process that involves several enzymes. This makes it difficult to study in isolation and requires the use of complex experimental techniques.
Orientations Futures
There are several future directions for research on alpha-(4-Aminobutyryl)hypusine. One area of research is the development of inhibitors of alpha-(4-Aminobutyryl)hypusine synthesis as potential cancer therapeutics. Another area of research is the role of alpha-(4-Aminobutyryl)hypusine in the regulation of immune function and its potential as a target for immunotherapy. Additionally, research on the role of alpha-(4-Aminobutyryl)hypusine in the regulation of neuronal function and its potential as a target for the treatment of neurodegenerative diseases is an important area of future research.
Méthodes De Synthèse
Alpha-(4-Aminobutyryl)hypusine is synthesized in a complex multistep process that involves several enzymes. The first step in the synthesis of alpha-(4-Aminobutyryl)hypusine is the conversion of lysine to deoxyhypusine by the enzyme deoxyhypusine synthase (DHS). Deoxyhypusine is then converted to hypusine by the enzyme deoxyhypusine hydroxylase (DOHH). Finally, hypusine is modified to alpha-(4-Aminobutyryl)hypusine by the enzyme alpha-(4-Aminobutyryl)hypusine synthase (alpha-(4-Aminobutyryl)hypusineS).
Applications De Recherche Scientifique
Alpha-(4-Aminobutyryl)hypusine has been the subject of extensive scientific research due to its involvement in a variety of cellular processes. Studies have shown that alpha-(4-Aminobutyryl)hypusine is essential for the proliferation of cancer cells and that inhibition of alpha-(4-Aminobutyryl)hypusine synthesis can lead to cell death. alpha-(4-Aminobutyryl)hypusine has also been implicated in the regulation of immune function and has been shown to play a role in the activation of T cells. Additionally, alpha-(4-Aminobutyryl)hypusine has been shown to be involved in the regulation of neuronal function and has been implicated in the pathogenesis of neurodegenerative diseases.
Propriétés
Numéro CAS |
102202-89-1 |
|---|---|
Nom du produit |
alpha-(4-Aminobutyryl)hypusine |
Formule moléculaire |
C14H30N4O4 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
(2S)-2-(4-aminobutanoylamino)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H30N4O4/c15-7-3-5-13(20)18-12(14(21)22)4-1-2-9-17-10-11(19)6-8-16/h11-12,17,19H,1-10,15-16H2,(H,18,20)(H,21,22)/t11-,12+/m1/s1 |
Clé InChI |
BKCSZDHPANIZFB-NEPJUHHUSA-N |
SMILES isomérique |
C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)NC(=O)CCCN |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |
SMILES canonique |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |
Autres numéros CAS |
102202-89-1 |
Synonymes |
AABHP alpha-(4-aminobutyryl)hypusine alpha-(gamma-aminobutyryl)hypusine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
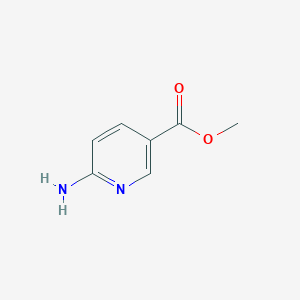
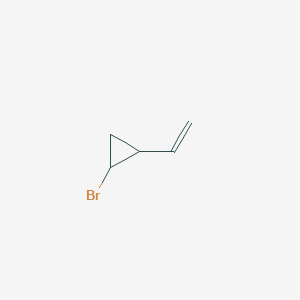
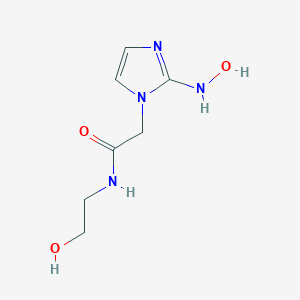
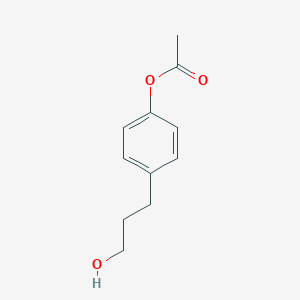
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)



